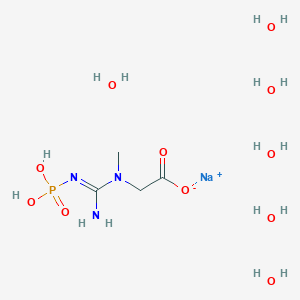

Phosphocreatine sodium salt hexahydrate

Description

BenchChem offers high-quality Phosphocreatine sodium salt hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphocreatine sodium salt hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXZXCJEYKNCHU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H21N3NaO11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of phosphocreatine sodium salt hexahydrate

An In-Depth Technical Guide on

Chemical Identity, Stability Protocols, and Therapeutic Applications [1]

Executive Summary

Phosphocreatine (PCr), specifically in its disodium hexahydrate form (

For researchers and drug developers, this molecule presents a paradox: it is thermodynamically potent yet kinetically fragile. Its defining feature—the phosphoramidate (P-N) bond —confers a high standard free energy of hydrolysis (

This guide provides a rigorous technical analysis of the hexahydrate salt, establishing protocols for its stabilization, analytical characterization, and application in ischemic cardioprotection and bioenergetic research.

Chemical Identity & Physicochemical Properties

The hexahydrate sodium salt is the preferred pharmaceutical and reagent grade form due to its improved solubility and defined crystal lattice compared to the amorphous free acid.

2.1. Nomenclature & Stoichiometry

| Parameter | Technical Specification |

| IUPAC Name | Disodium; 2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetate; hexahydrate |

| CAS Number | 1632989-71-9 (Specific to Hexahydrate) / 19333-65-4 (General Salt) |

| Molecular Formula | |

| Molecular Weight | 363.15 g/mol (Hexahydrate) / 255.08 g/mol (Anhydrous) |

| Appearance | White, crystalline powder; hygroscopic platelets |

| Solubility | Water: >50 mg/mL (Highly soluble); Ethanol: Insoluble |

2.2. Structural Integrity: The P-N Bond

The critical structural motif is the guanidino-phosphate group . Unlike the phosphoanhydride bonds in ATP (P-O-P), the phosphocreatine P-N bond involves nitrogen, which is less electronegative than oxygen.

-

Electronic Effect: The lone pair on the bridging nitrogen is involved in resonance with the guanidino carbon, but the P-N bond itself is labile.

-

Thermodynamics: The hydrolysis product (creatine) is resonance-stabilized to a greater degree than the reactant, driving the equilibrium strongly forward.

-

Implication: In aqueous solution, PCr acts as a "loaded spring." It does not require complex enzymatic machinery to degrade; simple protonation of the nitrogen at pH < 5.0 accelerates hydrolysis exponentially.

Stability & Handling Protocols

Trustworthiness Directive: The following protocols are non-negotiable for reproducible data. PCr degradation leads to free Creatine (Cr) and inorganic phosphate (

3.1. The pH-Stability Paradox

PCr is acid-labile but alkali-stable .

-

Acidic Conditions (pH < 5.5): Rapid hydrolysis occurs. The protonation of the guanidino nitrogen facilitates the nucleophilic attack of water on the phosphorus atom.

-

Neutral/Physiological (pH 7.0–7.4): Metastable. Spontaneous cyclization to creatinine occurs slowly (approx. 1–2% per day at room temperature).

-

Alkaline Conditions (pH > 8.0): Maximal stability.

3.2. Storage & Reconstitution Workflow

-

Solid State: Store at -20°C . The hexahydrate water molecules can facilitate intramolecular hydrolysis if the crystal lattice is disrupted by heat (>30°C).

-

Solution Preparation:

-

Solvent: Use degassed, ultrapure water (Type I).

-

Buffering: Immediately buffer to pH 7.5–8.0. Recommended buffers: HEPES or Glycine-NaOH. Avoid phosphate buffers to prevent product inhibition in enzymatic assays.

-

Temperature: Keep on ice (4°C) at all times.

-

Usage Window: Use solutions within 4–6 hours. Do not freeze-thaw aqueous solutions; the pH shift during freezing (eutectic effect) often destroys the molecule.

-

Biological Mechanism: The Creatine Kinase Shuttle

Expertise Directive: Understanding PCr requires visualizing it not just as a fuel, but as a spatial energy transport system.

In highly polarized cells (cardiomyocytes, neurons), ATP cannot diffuse fast enough from mitochondria to myofibrils. PCr acts as the "shuttle."

Figure 1: The Phosphocreatine Shuttle. PCr diffuses 1000x faster than ATP, connecting mitochondrial production (mtCK) with cytosolic utilization (cCK).

Analytical Characterization: HPLC Method

Self-Validating Protocol: Separating PCr from Creatine (Cr) and Creatinine (Crn) is challenging because all are polar and lack strong chromophores.[2] Standard C18 columns fail to retain them. Ion-Pair Chromatography (IPC) is the industry standard.

5.1. HPLC Protocol Specifications

-

Column: C18 Reverse Phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 20 mM

+ 5 mM Tetrabutylammonium bisulfate (Ion-Pairing Agent), adjusted to pH 6.0 .-

Note: pH is critical. Too low (<5.0) degrades PCr on-column; too high (>7.5) destroys the silica column.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Mode: Isocratic (98% A / 2% B) or shallow gradient.

-

Detection: UV at 210 nm (PCr has weak absorbance; maximize signal-to-noise).

-

Flow Rate: 1.0 mL/min at 25°C.

5.2. Expected Retention Logic

-

Creatine: Elutes first (least interaction with ion-pair agent).

-

Phosphocreatine: Elutes second (Phosphate group forms strong ion-pair complex with Tetrabutylammonium, increasing retention).

-

ATP: Elutes last (if present).

Therapeutic & Research Applications

6.1. Cardioprotection (Neoton)

Phosphocreatine sodium is clinically utilized (brand name Neoton) in cardiac surgery and ischemic events.[3]

-

Mechanism: Exogenous PCr stabilizes the sarcolemma membrane. Unlike intracellular PCr, exogenous PCr likely interacts with phospholipid headgroups, reducing membrane fluidity and preventing leakage during reperfusion injury [1].

-

Dosing: Intraoperative infusion (2–10 g) preserves high-energy phosphate pools during cardioplegia.

6.2. Organ Preservation

In transplant medicine, PCr is a vital additive to preservation solutions (e.g., HTK solution). It prevents the "energy crash" during cold ischemia, extending the viability window for heart and kidney grafts.

6.3. Drug Development Target

Researchers are currently investigating Cyclocreatine and other PCr analogs that are more stable and can build up "synthetic" phosphagen pools in tissues (like the brain) that are normally resistant to creatine uptake [2].

References

-

Sharov, V. G., et al. (1986).[3] "Protection of ischemic myocardium by exogenous phosphocreatine (neoton): pharmacokinetics, reduction of infarct size, and stabilization of sarcolemma."[3][4] Biochemical Medicine and Metabolic Biology. Link

-

Lowe, M. T., et al. (2015). "Improved Creatine Stability and pH Profile for Kre-Alkalyn." Hilaris Publisher. Link

-

Dunnett, M., et al. (1991). "Reverse-phase ion-pairing high-performance liquid chromatography of phosphocreatine, creatine and creatinine in equine muscle." Scandinavian Journal of Clinical and Laboratory Investigation. Link

-

PubChem. (2025).[5] "Phosphocreatine disodium salt hexahydrate | C4H8N3Na2O5P." National Library of Medicine. Link

-

Sigma-Aldrich. (2025). "Phosphocreatine disodium salt hexahydrate Product Specification." Link

Sources

- 1. Phosphocreatine [drugfuture.com]

- 2. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Protection of ischemic myocardium by exogenous phosphocreatine (neoton): pharmacokinetics of phosphocreatine, reduction of infarct size, stabilization of sarcolemma of ischemic cardiomyocytes, and antithrombotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphocreatine sodium | C4H8N3Na2O5P | CID 9571077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Phosphocreatine Sodium Salt Hexahydrate in ATP Regeneration

Executive Summary

Phosphocreatine (PCr) sodium salt hexahydrate is the stabilized, water-soluble formulation of the high-energy phosphate donor phosphocreatine.[1][2] It serves as the primary substrate in the Creatine Kinase (CK) system, a critical buffering mechanism that maintains cellular Adenosine Triphosphate (ATP) homeostasis.[1][2][3][4]

This guide details the physicochemical properties, mechanistic pathways, and experimental applications of PCr sodium salt hexahydrate.[1][2] It is designed for researchers utilizing PCr in cell-free protein synthesis (CFPS) , enzyme kinetics , and therapeutic development (specifically ischemia protection).[1][2] Unlike glucose or fatty acid oxidation, which require complex multi-step pathways to generate ATP, PCr provides immediate, anaerobic ATP regeneration via a single enzymatic step, making it indispensable for high-demand bioenergetic studies.[1][2][4]

Part 1: Chemical & Physical Profile[2][5][6]

The "hexahydrate" designation is critical for experimental precision. Commercial preparations often come as the disodium salt hexahydrate.[1][2] Failure to account for the water of crystallization and sodium counter-ions will result in incorrect molar concentrations, skewing kinetic data.[1]

| Property | Specification |

| Chemical Name | Phosphocreatine disodium salt hexahydrate |

| Formula | |

| Molecular Weight | ~363.15 g/mol (Hexahydrate) vs. 211.11 g/mol (Free Acid) |

| Solubility | Highly soluble in water (>50 mg/mL); Insoluble in Ethanol/DMSO |

| Stability | Labile in acid; Hydrolyzes spontaneously to creatinine + Pi in solution over time.[1][2] |

| Storage | -20°C (Solid); Solutions should be freshly prepared or frozen at -80°C. |

Critical Formulation Note: When preparing a stock solution, you must use the Formula Weight (FW) of the specific salt/hydrate form printed on the vial (e.g., 363.15 g/mol ), not the molecular weight of the active phosphocreatine moiety.[1][2]

Part 2: Biochemical Mechanism

The Creatine Kinase (CK) Reaction

The core utility of PCr lies in its high phosphate transfer potential (

Reaction:

The Phosphocreatine Shuttle

In vivo, this system functions as a spatial energy shuttle.[1][2][4] Mitochondrial CK (mtCK) transfers high-energy phosphate from mitochondrial ATP to Creatine, forming PCr.[1][2][4] PCr diffuses rapidly to the cytosol, where cytosolic CK regenerates ATP at sites of high energy demand (e.g., myofibrils, ion pumps).[1][2][4]

Visualization: The Phosphocreatine Shuttle Pathway

Figure 1: The Phosphocreatine Shuttle.[1][2] PCr acts as a high-energy transport vehicle, moving phosphate energy from mitochondria to cytosolic consumption sites.[1][2][3][4]

Part 3: Applications in Research & Development

In Vitro ATP Regeneration (Cell-Free Systems)

In Cell-Free Protein Synthesis (CFPS), ATP depletion is the rate-limiting step.[1][2] PCr is added as a "secondary energy source" alongside Creatine Kinase.[1][2]

Comparative Analysis of Regeneration Systems:

| Feature | Phosphocreatine (PCr) | Phosphoenolpyruvate (PEP) | Acetyl Phosphate (AcP) |

| Enzyme Required | Creatine Kinase (CK) | Pyruvate Kinase (PK) | Acetate Kinase (AK) |

| Energy Potential | High ( | Very High ( | Moderate ( |

| Inhibitory Byproducts | Creatine (Weak inhibition) | Pyruvate (Strong inhibition) | Acetate (pH drop) |

| Stability | Moderate | Low (Unstable in water) | Low |

| Cost | High | Moderate | Low |

| Best Use Case | Mammalian/Eukaryotic CFPS | Bacterial CFPS | Large-scale bacterial CFPS |

Expert Insight: While PEP is more energetic, PCr is often preferred for mammalian cell-free systems because high concentrations of pyruvate (from PEP hydrolysis) can inhibit sensitive eukaryotic enzymes.[1][2] Furthermore, PCr mimics the native mammalian energy buffering system.[1][2]

Therapeutic Development (Cardioplegia & Neuroprotection)

PCr sodium salt is the active pharmaceutical ingredient (API) in drugs like Neoton .[1][2]

-

Mechanism: Exogenous PCr stabilizes sarcolemmal membranes due to its zwitterionic structure and provides an immediate energy reserve during ischemia (when oxidative phosphorylation halts).[1][2]

-

Dosing Context: In clinical cardioplegia, doses range from 10-20 mmol/L in the perfusion solution.[1][2]

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM PCr Stock Solution

Target: Create a stable, pH-neutral stock for in vitro assays.[1][2]

-

Calculate Mass:

-

Dissolution: Weigh 363 mg of PCr sodium salt hexahydrate. Add to 8 mL of ultrapure water (Milli-Q).

-

pH Adjustment (Critical): PCr is acid-labile. The solution may be slightly basic. If necessary, adjust pH to 7.0–7.5 using dilute NaOH or HCl.[1][2] Do not allow pH to drop below 6.0.

-

Final Volume: Adjust volume to 10 mL with water.

-

Sterilization: Filter through a 0.22 µm PES membrane (low protein binding).[1][2]

-

Storage: Aliquot into 500 µL tubes. Store at -20°C. Do not freeze-thaw more than once.

Protocol B: Coupled Luciferase ATP Regeneration Assay

Target: Validate the activity of a PCr/CK regeneration system.[1][4][5]

Reagents:

Workflow:

-

Baseline: Mix Buffer, ADP, and Luciferase reagent.[1][2] Monitor luminescence (should be low/background).[1][2]

-

Initiation: Add CK and PCr simultaneously.

-

Readout: Luminescence will spike as ATP is generated.[1][2] The slope of the curve represents CK activity; the plateau represents the equilibrium ATP concentration maintained by PCr.[1]

Visualization: Experimental Workflow

Figure 2: Workflow for preparing PCr stock and validating activity via Luciferase assay.

References

-

Wallimann, T., et al. (1992).[1][2] "Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis."[1][2] Biochemical Journal. Link

-

Sigma-Aldrich. "Phosphocreatine disodium salt hexahydrate Product Information & CAS 1632989-71-9."[1][2] Link[1][2]

-

Strumia, E., et al. (2012).[1][2][6] "Creatine phosphate: pharmacological and clinical perspectives." Advances in Therapy. Link[1][2]

-

Cayman Chemical. "Creatine Phosphate (sodium salt hydrate) Product Information." Link

-

Sahni, G., et al. (2025).[1][2][7] "Emerging roles of the creatine-phosphocreatine system in therapeutics." Journal of Pharmacy & Bioallied Sciences. (Contextual synthesis from general search results on therapeutic applications).

Sources

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. darussalampublishers.com [darussalampublishers.com]

- 5. What is the mechanism of Creatine Phosphate Sodium? [synapse.patsnap.com]

- 6. Medical applications of Creatine Phosphate Disodium Salt_Chemicalbook [chemicalbook.com]

- 7. CAS 67-07-2: Phosphocreatine | CymitQuimica [cymitquimica.com]

A Technical Guide to the Thermodynamic Stability of Phosphocreatine Hexahydrate in Aqueous Solutions

Executive Summary

Phosphocreatine (PCr), a pivotal molecule in cellular bioenergetics, serves as a rapid-turnover reservoir of high-energy phosphate for the regeneration of ATP. Its application in pharmaceutical formulations, particularly as a cardioprotective agent, is well-established. However, the therapeutic potential of phosphocreatine is fundamentally challenged by its inherent instability in aqueous solutions.[1] This guide provides an in-depth exploration of the thermodynamic and kinetic stability of phosphocreatine hexahydrate, the common commercial and reference standard form, in solution.[2] We will dissect the degradation pathways, quantify the influence of critical environmental factors such as pH, temperature, and ionic strength, and detail robust analytical methodologies for assessing its stability profile. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of phosphocreatine's solution-state behavior to enable the development of stable and efficacious pharmaceutical products.

Introduction to Phosphocreatine: From Bioenergetics to Formulation

The Phosphocreatine Shuttle: A Cornerstone of Cellular Energy Homeostasis

In tissues with high and fluctuating energy demands, such as skeletal muscle and the heart, the phosphocreatine/creatine kinase (PCr/CK) system is indispensable.[3] It functions as a highly efficient temporal and spatial energy buffer. During periods of high metabolic activity, the enzyme creatine kinase catalyzes the transfer of a phosphoryl group from PCr to ADP, rapidly regenerating ATP at the site of consumption. This prevents the accumulation of ADP, which could otherwise inhibit ATPase activity.[3] This elegant mechanism, often termed the "phosphocreatine shuttle," is fundamental to maintaining cellular energy homeostasis.

Pharmaceutical Applications and the Challenge of Instability

The critical role of PCr in cellular energy has led to its development as an exogenous therapeutic agent. Administered parenterally, phosphocreatine sodium is used as a cardioprotective drug in contexts of cardiac surgery and myocardial ischemia, aiming to replenish depleted energy stores and protect tissues from ischemic damage.[1] The primary obstacle in its pharmaceutical development is its poor stability in aqueous solution.[1] PCr undergoes spontaneous, non-enzymatic degradation, which complicates the manufacturing of ready-to-use liquid formulations and necessitates its commercialization as a lyophilized powder for reconstitution.[1][4]

Focus on Phosphocreatine Hexahydrate: Solid-State Context

Creatine phosphate sodium (CPS) can exist in several hydrate forms, including a dihydrate, a heminonahydrate (4.5 H₂O), and a heptahydrate.[2][5] The reference standard is often supplied as the hexahydrate (CPS·6H₂O).[2] While the solid-state form dictates properties like dissolution rate and handling, once dissolved, the behavior of the phosphocreatine anion is governed by the solution's properties. This guide focuses on the stability of the phosphocreatine molecule after dissolution, a critical consideration irrespective of the initial solid hydrate form.

The Chemical Landscape of Phosphocreatine Instability

Primary Degradation Pathways: Hydrolysis and Cyclization

The degradation of phosphocreatine in solution is primarily a non-enzymatic process governed by two competing reactions:

-

Hydrolysis: The cleavage of the N-P bond, releasing inorganic phosphate (Pi) and creatine (Cr).

-

Intramolecular Cyclization: A reaction that leads to the formation of creatinine (Crn) and the release of inorganic phosphate.

The balance between these pathways is exquisitely sensitive to the solution's pH.[4]

Key Degradants: Creatine and Creatinine

Creatine is the direct product of PCr hydrolysis, while creatinine is a cyclic anhydride formed from either creatine or directly from phosphocreatine.[4] From a therapeutic standpoint, both are considered degradants as they lack the high-energy phosphate bond that confers PCr's biological activity. Monitoring the formation of both species is essential for a complete stability assessment.

The Role of the Intermediate: Phosphocreatinine

Studies have identified phosphocreatinine as a high-energy intermediate in the degradation process.[6][7] Under physiological conditions (pH 7.4, 38°C), phosphocreatinine can spontaneously form both phosphocreatine and creatinine.[6] The reaction pathway is pH-dependent: at pH values above 7.4, the formation of phosphocreatine is favored, whereas at pH values below 7.4, creatinine becomes the major product.[6] This suggests that a significant portion of in vivo creatinine production may proceed through this novel intermediate.[6]

Caption: Degradation pathways of phosphocreatine in solution.

Thermodynamic and Kinetic Profile of Degradation

Thermodynamic Parameters: Enthalpy and Free Energy of Hydrolysis

The hydrolysis of the high-energy N-P bond in phosphocreatine is an exergonic process, releasing a significant amount of energy. Calorimetric studies have precisely measured the enthalpy change (ΔH) for this reaction.

| Parameter | Value | Conditions | Source |

| Enthalpy of Hydrolysis (ΔH) | -44 kJ/mol | Alkaline, Mg²⁺-free | [8][9] |

| Enthalpy of Hydrolysis (ΔH) | -35 kJ/mol | pH 7, pMg 3 | [8][9] |

| Gibbs Free Energy (ΔG⁰') | -12.8 kcal/mol | pH 7.0 (for Phosphocreatinine hydrolysis) | [6][7] |

Table 1: Thermodynamic Parameters for Phosphocreatine Hydrolysis.

The enthalpy change is notably independent of temperature and ionic strength under alkaline, Mg²⁺-free conditions.[8][9] The value becomes less negative under physiological conditions (pH 7, pMg 3) due to the heat effects of proton and magnesium ion binding to the reaction products.[8]

Kinetic Analysis: Factors Influencing the Rate of Degradation

The rate at which phosphocreatine degrades is not constant but is profoundly influenced by several environmental factors. The degradation generally follows pseudo-first-order kinetics.[10]

pH is the most critical factor governing both the rate and the pathway of PCr degradation.

-

Acidic Conditions (pH < 4): PCr is highly unstable in acidic solutions.[4][10] The degradation rate increases significantly as pH decreases.[10] In this range, the formation of creatinine is heavily favored.[4][6] The monoanionic form of the intermediate phosphocreatinine is believed to exclusively convert to creatinine.[6] This instability poses a major challenge for oral formulations, which must survive the acidic environment of the stomach.[11]

-

Neutral to Alkaline Conditions (pH 6-9): As the pH increases towards neutral and slightly alkaline, the stability of phosphocreatine improves markedly.[10] Hydrolysis to creatine becomes the more dominant pathway over cyclization to creatinine.[6] The dianionic form of phosphocreatinine is implicated in the favored production of phosphocreatine at higher pH.[6] For parenteral formulations, maintaining a pH in this range is paramount for ensuring product shelf-life.

The degradation of phosphocreatine is a temperature-dependent process.[4][12] The rate of degradation increases with increasing temperature, following the Arrhenius relationship, which describes the relationship between the rate constant (k) and temperature (T).[13] The activation energy for the cyclization of creatine has been determined to be in the range of 79-94 kJ/mol depending on the pH.[12] This underscores the importance of controlled, and often refrigerated, storage conditions for both liquid formulations and reconstituted solutions.

While the enthalpy of hydrolysis appears largely independent of ionic strength, the kinetics of reactions in solution are often affected by the total concentration of ions.[8][14] Ionic strength can influence the activity coefficients of the reacting species and transition states, thereby altering the reaction rate.[14] Although less pronounced than pH and temperature, the ionic strength of the formulation buffer should be controlled and considered during stability studies, as it can impact osmotic properties and potentially the rates of degradation.[14][15]

Sources

- 1. WO2019180199A1 - Stable aqueous composition of phosphocreatine - Google Patents [patents.google.com]

- 2. Solid-state characterization and transformation of various creatine phosphate sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molar enthalpy change for hydrolysis of phosphorylcreatine under conditions in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. alliedacademies.org [alliedacademies.org]

- 11. oatext.com [oatext.com]

- 12. mds.marshall.edu [mds.marshall.edu]

- 13. researchgate.net [researchgate.net]

- 14. Ionic strength effects on isotonic solution performance [eureka.patsnap.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Phosphocreatine Sodium Salt Hexahydrate: A Technical Guide to CAS Identification, Synthesis, and Analytical Validation

Executive Summary

Phosphocreatine (PCr) is a critical high-energy phosphate compound that serves as a rapid mobilizable reserve of high-energy phosphates in skeletal muscle and the myocardium. In pharmaceutical and biochemical research, the disodium salt of phosphocreatine is utilized extensively for its cardioprotective properties and as a substrate in bioenergetic assays. However, the exact identification of its hydration state—specifically isolating the hexahydrate form from anhydrous or tetrahydrate variants—presents a significant analytical challenge.

This whitepaper provides an authoritative, self-validating framework for the synthesis, CAS number disambiguation, and multi-modal analytical identification of Phosphocreatine Sodium Salt Hexahydrate.

Chemical Identity & CAS Disambiguation

A pervasive issue in drug development and reagent sourcing is the conflation of phosphocreatine hydration states across chemical databases. While the anhydrous form is well-defined, the hydrated forms require rigorous empirical validation to ensure stoichiometric accuracy in formulation.

Database Ambiguity: CAS 922-32-7 universally refers to the anhydrous disodium salt[1]. However, commercial catalogs frequently use CAS 6190-45-0 interchangeably for both the tetrahydrate and hexahydrate forms[2]. More recently, CAS 1632989-71-9 has been specifically registered for the hexahydrate. For regulatory compliance, researchers cannot rely solely on vendor labels; empirical determination of the hydration state is mandatory.

Table 1: Phosphocreatine Disodium Salt Variants

| Chemical Form | Molecular Formula | Molecular Weight ( g/mol ) | Primary CAS Number | Theoretical Water Content |

| Anhydrous | 255.08 | 922-32-7 | 0.0% | |

| Tetrahydrate | 327.14 | 6190-45-0 | ~22.0% | |

| Hexahydrate | 363.17 | 1632989-71-9 / 6190-45-0 | ~29.7% |

Mechanistic Grounding: The Phosphocreatine Circuit

To understand the stability requirements of PCr, one must understand its biological mechanism. Phosphocreatine acts as a spatial and temporal energy buffer. The enzyme Creatine Kinase (CK) catalyzes the reversible transfer of the

Caption: The Phosphocreatine Circuit: Creatine Kinase catalyzes ATP regeneration.

Synthesis & Purification of the Hexahydrate

The classic synthesis of PCr involves the phosphorylation of creatine. However, achieving the high-purity hexahydrate required for intravenous formulations necessitates a highly controlled ring-opening methodology[4].

Step-by-Step Protocol

-

Condensation: React creatinine with phosphorus oxychloride (

) in an aqueous sodium hydroxide solution (4–8 mol/L) at 0°C to form a creatinine-phosphoryl chloride intermediate[4]. -

Ring Opening: Raise the reaction temperature to 45°C and maintain continuous stirring for 12 hours. This facilitates the ring-opening of the intermediate into crude phosphocreatine disodium[4].

-

Ion-Exchange Purification: Pass the cooled reaction mixture through an anion-exchange resin.

-

Crystallization: Adjust the eluate pH to 8.0–9.0 using concentrated hydrochloric acid. Slowly add ethanol to the aqueous solution and allow it to stand at 4°C for 12 hours to precipitate the white hexahydrate crystals[4].

Causality Check: Why is the ion-exchange step non-negotiable? Direct precipitation leaves significant unreacted inorganic phosphates in the matrix. If the inorganic phosphate content exceeds 0.25%, the product will catastrophically fail the abnormal toxicity and clarity inspections mandated by pharmacopeial standards for injection powders[4].

Analytical Identification Protocols (Self-Validating System)

To definitively confirm the CAS identity of the synthesized hexahydrate, a multi-modal analytical workflow must be employed. This system is self-validating: Karl Fischer titration confirms the macroscopic hydration state, HPLC validates purity, and NMR ensures the microscopic structural integrity of the labile phosphate bond.

Caption: Multi-modal analytical workflow for definitive CAS number identification.

Hydration State Confirmation via Karl Fischer (KF) Titration

-

Methodology: Weigh approximately 50 mg of the crystallized product. Perform volumetric Karl Fischer titration using a methanol-free working medium to prevent side reactions with the guanidino group.

-

Causality: To definitively assign the hexahydrate CAS over the anhydrous CAS 922-32-7, the water content must be quantified. The theoretical water content for the hexahydrate (

) is ~29.7%. A KF result yielding 29.0% – 31.0% water by weight is the definitive diagnostic marker for the hexahydrate form[4].

HPLC-UV Analysis for Purity

-

Sample Prep: Dilute the sample to 0.05% (w/v) in distilled water and filter through a 0.22 µm nylon membrane[5].

-

Chromatographic Conditions: Utilize a Porous Graphitic Carbon column (e.g., Hypercarb, 100 x 4.6 mm, 5 µm). Employ an isocratic mobile phase of 0.1% (v/v) trifluoroacetic acid (TFA) in water and 1% (v/v) acetonitrile at a flow rate of 1.0 mL/min[5].

-

Detection: UV detection at 200 nm. PCr typically elutes with a retention time of ~3.3 minutes[5].

-

Causality: PCr is highly polar and lacks a strong chromophore. Traditional C18 columns fail to retain it, causing it to elute in the void volume. While ion-pair chromatography (using tetrabutylammonium) is an alternative[6], porous graphitic carbon provides unique stereoselective retention for polar compounds without requiring complex, MS-incompatible ion-pairing reagents[5][7].

High-Resolution NMR Spectroscopy

-

NMR: Acquire spectra in

- NMR: Observe the methylene protons. Under high-resolution conditions, the PCr methylene peak appears as a sharp resonance (~3.0 ppm) that is distinctly resolved from the creatine methylene signal[9].

-

Causality:

NMR directly interrogates the integrity of the high-energy phosphoramidate bond. If the sample was exposed to thermal stress during preparation, hydrolysis will immediately present as an inorganic phosphate (Pi) peak around 4.5–5.0 ppm[8]. This makes NMR a self-validating assay for sample degradation.

Quantitative Data Summary

Table 2: Diagnostic Parameters for Hexahydrate Validation

| Parameter | Analytical Technique | Expected Value / Signature | Diagnostic Purpose |

| Water Content | Karl Fischer Titration | 29.0% – 31.0% | Differentiates Hexahydrate from Anhydrous/Tetrahydrate |

| Retention Time | HPLC-UV (Hypercarb) | ~3.3 minutes | Validates purity and separation from Creatinine/Creatine |

| 0.0 ppm (Singlet) | Validates intact phosphoramidate bond | ||

| Sharp singlet, ~3.0 ppm | Confirms methylene environment | ||

| Inorganic Phosphate | HPLC / Ion Chromatography | < 0.25% (w/w) | Ensures compliance with intravenous toxicity standards |

References

- CN101033237A - Medicinal disodium creatine phosphate hexahydrate and preparing method thereof Google P

- WO2019180199A1 - Stable aqueous composition of phosphocreatine Google P

-

An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP Scientific Research Publishing (SciRP).[Link]

-

Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV Thermo Fisher Scientific / LCMS.cz. [Link]

-

In Vitro 31P MR Chemical Shifts of In Vivo-Detectable Metabolites at 3T as a Basis Set MDPI.[Link]

-

Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR PubMed Central (PMC). [Link]

Sources

- 1. Sodium Creatine Phosphate | 922-32-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. CREATINE PHOSPHATE DISODIUM SALT TETRAHYDRATE | 6190-45-0 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CN101033237A - Medicinal disodium creatine phosphate hexahydrate and preparing method thereof - Google Patents [patents.google.com]

- 5. WO2019180199A1 - Stable aqueous composition of phosphocreatine - Google Patents [patents.google.com]

- 6. scirp.org [scirp.org]

- 7. lcms.cz [lcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of Phosphocreatine in Mitochondrial Physiology

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phosphocreatine (PCr)/creatine kinase (CK) system is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as the heart, brain, and skeletal muscle.[1][2][3] While traditionally viewed as a temporal ATP buffer, the role of phosphocreatine extends deep into the regulation of mitochondrial physiology. This guide elucidates the multifaceted functions of phosphocreatine at the mitochondrial level, detailing its critical role in the spatial transfer of energy via the mitochondrial creatine kinase (mtCK) shuttle, the modulation of oxidative phosphorylation, and the maintenance of mitochondrial integrity by influencing the permeability transition pore and reactive oxygen species production. We provide field-proven experimental protocols to empower researchers to accurately probe these functions, bridging fundamental mitochondrial biology with translational therapeutic opportunities.

The Central Paradigm: Beyond ATP Buffering

Adenosine triphosphate (ATP) is the universal energy currency of the cell, yet its intracellular concentration is relatively low, sufficient for only a few seconds of intense activity.[4] Furthermore, its diffusion from the sites of production—primarily the mitochondrial matrix—to the sites of consumption is limited. The cell overcomes these challenges through the phosphocreatine (PCr) system.[2][5] Creatine kinase (CK) catalyzes the reversible transfer of a high-energy phosphate group from ATP to creatine (Cr), forming PCr.[1][6] This reaction allows PCr, a smaller and more diffusible molecule than ATP, to act as a dynamic reservoir and an efficient energy transport molecule.[5] At the heart of this system's interaction with cellular powerhouses lies a specialized mitochondrial isoform of CK (mtCK), which orchestrates a sophisticated energy relay.

The Mitochondrial Creatine Kinase (mtCK) Shuttle: A Spatial Energy Bridge

The mtCK shuttle, or the PCr/Cr circuit, is a highly efficient mechanism for transferring energy from the mitochondria to the cytosol.[7][8][9] This system functionally couples ATP production via oxidative phosphorylation directly to cellular ATPases.

2.1. Mechanism of Action

Located in the mitochondrial intermembrane space (IMS), mtCK forms protein complexes with key transporters on the inner and outer mitochondrial membranes: the adenine nucleotide translocase (ANT) and the voltage-dependent anion channel (VDAC or porin), respectively.[4][10] This strategic positioning creates a microcompartment that facilitates metabolic channeling.[11]

The process unfolds as follows:

-

ATP Export: ATP synthesized in the mitochondrial matrix is exported to the IMS by ANT.

-

PCr Synthesis: Within the IMS microcompartment, mtCK immediately utilizes this newly exported ATP to phosphorylate creatine, which has entered the IMS from the cytosol via VDAC. This reaction produces PCr and ADP.[5][12]

-

Energy Export: PCr, a stable and high-energy carrier, diffuses rapidly through VDAC into the cytosol, transporting the energy potential of ATP.[4]

-

Local ATP Regeneration: At sites of high energy demand (e.g., myofibrils, ion pumps), cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphate group from PCr to ADP to regenerate ATP locally.[8]

-

Signaling and Return: The resulting free creatine diffuses back to the mitochondria, acting as a signal of high cytosolic ATPase activity and serving as the substrate for another cycle of PCr synthesis.[7]

This shuttle ensures a rapid and efficient supply of energy where it is needed most, maintaining high ATP/ADP ratios at sites of consumption even during intense metabolic activity.

Phosphocreatine as a Dynamic Regulator of Mitochondrial Respiration

The PCr/CK system does not merely transport energy; it actively regulates the rate of mitochondrial ATP production. This regulation is primarily achieved by modulating the local concentration of ADP within the IMS, the key substrate for ATP synthase.

3.1. Modulating ADP Sensitivity

Mitochondrial respiration is highly sensitive to the concentration of ADP. The mtCK reaction effectively controls this local ADP pool.

-

High PCr / Low Cr (Resting State): In a resting cell, high levels of PCr and low levels of Cr favor the reverse reaction of mtCK (PCr + ADP -> ATP + Cr), which consumes ADP in the IMS. This keeps the local ADP concentration low, thereby reducing the stimulation of ATP synthase and lowering the basal rate of mitochondrial respiration.[13]

-

Low PCr / High Cr (Active State): During exercise or high metabolic activity, cytosolic ATP hydrolysis leads to an increase in cytosolic Cr. This Cr diffuses back to the mitochondria, driving the forward mtCK reaction (ATP + Cr -> PCr + ADP). This locally produces ADP in the IMS, strongly stimulating ATP synthase and increasing the rate of oxygen consumption to meet cellular demand.[5][13]

Essentially, the PCr/Cr ratio acts as a fine-tuned rheostat for mitochondrial output. A decrease in the PCr/Cr ratio dramatically increases the sensitivity of mitochondrial respiration to any given amount of cytosolic ADP.[13][14]

3.2. Quantitative Impact of PCr/Cr Ratio on Mitochondrial Respiration

The following table summarizes data adapted from studies on permeabilized human skeletal muscle fibers, demonstrating the potent regulatory effect of PCr and Cr on ADP-stimulated respiration.

| Condition (Simulated) | [PCr] (mM) | [Cr] (mM) | PCr/Cr Ratio | Submaximal Respiration Rate (% of Vmax) |

| Rest | 24 | 12 | 2.0 | ~30% |

| Low-Intensity Exercise | 12 | 24 | 0.5 | ~35% |

| High-Intensity Exercise | 3 | 33 | 0.1 | ~60% |

| Saturating Cr (No PCr) | 0 | 20 | 0 | ~75% |

| Saturating PCr (No Cr) | 20 | 0 | ∞ | ~15% |

| Data synthesized from principles and findings reported in Walsh et al. (2001).[13][14] The values illustrate that changes in the PCr/Cr ratio, independent of total ADP levels, can significantly modulate mitochondrial oxygen consumption. |

Role in Mitochondrial Integrity and Stress Response

Beyond its bioenergetic roles, the mtCK system is increasingly recognized as a crucial factor in maintaining mitochondrial structural integrity and mitigating cellular stress, primarily through its influence on the mitochondrial permeability transition pore (mPTP) and the production of reactive oxygen species (ROS).

4.1. Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-specific, high-conductance channel in the inner mitochondrial membrane.[15] Its prolonged opening under conditions of high matrix Ca2+ and oxidative stress leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death.[15][16]

The mtCK system helps prevent pathological mPTP opening.[11][17][18] By efficiently regenerating ADP in the IMS, mtCK keeps the ANT in a conformation that is less prone to incorporate into the mPTP complex. The presence of mtCK substrates (creatine) and the enzyme's activity delay Ca2+-induced pore opening.[17][18] This protective effect requires a functionally coupled mtCK within the mitochondrial microcompartment; simply adding the enzyme externally does not confer the same protection.[17][18] Furthermore, the octameric structure of mtCK is thought to provide mechanical stability to the contact sites between the inner and outer membranes, which may physically hinder pore formation.[19]

4.2. Attenuation of Reactive Oxygen Species (ROS) Production

Mitochondria are the primary source of cellular ROS. While ROS are important signaling molecules at low levels, their overproduction leads to oxidative stress and cellular damage. ROS production is exacerbated when the electron transport system is highly reduced, a condition that can occur when ATP synthesis slows.

The mtCK system helps to reduce ROS production by maintaining a high rate of ATP turnover.[20][21] By providing a steady supply of ADP to ATP synthase, mtCK ensures that the proton motive force is productively utilized for ATP synthesis rather than being dissipated or contributing to electron leakage and superoxide formation.[22] Creatine supplementation itself has been shown to have antioxidant properties and to reduce ROS, likely by enhancing the efficiency of this mtCK-mediated energy transfer.[4][5]

Experimental Methodologies for Interrogating the PCr-Mitochondrial Axis

To validate the mechanisms described and to screen for compounds that modulate this system, robust and reproducible experimental protocols are essential. The following sections provide detailed, field-proven methodologies.

5.1. Protocol 1: Measurement of Mitochondrial Respiration via High-Resolution Respirometry (HRR)

This protocol assesses mitochondrial function in permeabilized muscle fibers, which preserves the native mitochondrial network and its interactions, providing more physiologically relevant data than isolated mitochondria.[23] It allows for the evaluation of the effects of varying PCr/Cr ratios on respiratory control.

Causality: Permeabilizing the sarcolemma with a mild detergent like saponin creates pores large enough for substrates like ADP, Cr, and PCr to access the mitochondria while keeping the mitochondrial membranes intact.[20] This is critical for studying the function of the integrated mtCK system.

Methodology:

-

Sample Preparation:

-

Obtain a small skeletal muscle biopsy (10-20 mg) and immediately place it in ice-cold relaxing and preservation solution (BIOPS).[23]

-

Under a microscope in a petri dish of BIOPS on ice, mechanically separate the muscle fibers using sharp forceps to increase surface area.[24]

-

Transfer the separated fiber bundles to a vial containing saponin (50 µg/mL in BIOPS) and incubate for 20 minutes on a shaker at 4°C for permeabilization.[20]

-

Wash the permeabilized fibers twice for 10 minutes each in an ice-cold mitochondrial respiration medium (e.g., MiR05) to remove saponin and residual metabolites.[20][23]

-

Blot the fibers dry on filter paper and measure their wet weight. Aim for 1-3 mg per experimental run.

-

-

High-Resolution Respirometry (e.g., Oroboros O2k):

-

Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Set the temperature to 37°C and stirrer speed to 750 rpm.[23]

-

Add 2 mL of pre-warmed MiR05 to the respirometer chambers and add the weighed muscle fiber bundle. Allow the signal to stabilize.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: This is a sequential titration protocol. The following is a sample SUIT protocol designed to test the effect of Cr and PCr.

-

Step 1 (LEAK Respiration): Add substrates for Complex I (e.g., malate at 2 mM and pyruvate at 5 mM). The resulting respiration rate in the absence of ADP is the LEAK state, representing proton leak across the inner membrane.

-

Step 2 (Submaximal OXPHOS): Add a subsaturating concentration of ADP (e.g., 0.1 mM) to stimulate ATP synthesis.[13]

-

Step 3 (Creatine Stimulation): Add 20 mM Creatine. An increase in respiration demonstrates the functional coupling of mtCK, which is generating local ADP to further stimulate OXPHOS.

-

Step 4 (PCr Inhibition): In a separate experiment (after re-oxygenating and washing the chamber), following Step 2, add 20 mM Phosphocreatine. A decrease in respiration shows that PCr inhibits OXPHOS by driving the mtCK reaction in reverse, consuming local ADP.[13]

-

Step 5 (Maximal OXPHOS): Add a saturating concentration of ADP (e.g., 2.5-5 mM) to measure the maximum oxidative phosphorylation capacity.

-

Step 6 (ETS Capacity): Add a protonophore uncoupler (e.g., FCCP in 0.5 µM steps) to dissipate the proton gradient and measure the maximum capacity of the electron transport system (ETS). This serves as a crucial internal control.

-

Step 7 (ROX): Add Complex I and III inhibitors (e.g., rotenone and antimycin A) to shut down mitochondrial respiration and measure residual oxygen consumption (ROX).

-

-

-

Data Analysis:

-

Correct all respiration rates for ROX.

-

Express oxygen flux per mg of tissue (pmol O₂/s/mg).

-

Calculate respiratory control ratios (e.g., OXPHOS/LEAK) and the degree of stimulation or inhibition by Cr and PCr.

-

5.2. Protocol 2: Quantification of Mitochondrial ATP Production Rate

This protocol uses a luciferin-luciferase bioluminescent assay to directly and quantitatively measure the rate of ATP synthesis by isolated mitochondria.[22]

Causality: The enzyme firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light. The emitted light is directly proportional to the ATP concentration, allowing for highly sensitive and real-time quantification.[7]

Methodology:

-

Mitochondria Isolation:

-

Isolate mitochondria from tissue homogenates (e.g., heart, brain) using differential centrifugation. Standard protocols are widely available and must be performed strictly at 4°C to maintain mitochondrial integrity.

-

Determine the protein concentration of the final mitochondrial suspension using a standard assay (e.g., Bradford or BCA).

-

-

ATP Production Assay:

-

Prepare a reaction buffer containing substrates (e.g., 5 mM pyruvate, 5 mM malate), 10 mM KH₂PO₄, and 75 mM KCl, pH 7.4.

-

Use a commercially available ATP determination kit containing D-luciferin and luciferase. Prepare the assay mix according to the manufacturer's instructions, protecting it from light.

-

In a luminometer cuvette or a white-walled 96-well plate, add the reaction buffer and the luciferin/luciferase assay mix.

-

Add a small amount of isolated mitochondria (e.g., 10-20 µg of protein) to the cuvette and mix. Allow the signal to stabilize to measure basal ATP content.

-

Initiate ATP synthesis by adding a known concentration of ADP (e.g., to a final concentration of 100 µM).[7]

-

Immediately begin recording the luminescence signal over time (e.g., every 10 seconds for 3-5 minutes) using a luminometer.

-

-

Data Analysis and Controls:

-

Generate an ATP standard curve using known concentrations of ATP to convert the relative light units (RLU) to absolute ATP concentrations (µM).

-

The rate of ATP production is the initial slope of the luminescence signal over time.

-

Normalize the rate to the amount of mitochondrial protein used (e.g., nmol ATP/min/mg protein).

-

Self-Validating Control: Perform a parallel experiment including an inhibitor of ATP synthase, such as oligomycin (1 µg/mL). A significant reduction (>80%) in the ADP-stimulated ATP production rate confirms that the measured signal is due to mitochondrial oxidative phosphorylation.[7]

-

5.3. Protocol 3: Assessment of mPTP Susceptibility via Calcium Retention Capacity (CRC)

This assay measures the amount of calcium mitochondria can sequester before it triggers the opening of the mPTP.[16] It is a robust method to assess the protective effects of the PCr system or pharmacological agents.

Causality: Mitochondria actively take up cytosolic Ca²⁺. When the uptake exceeds a certain threshold, it induces mPTP opening, causing a massive release of the accumulated Ca²⁺ back into the medium. A fluorescent dye that is impermeable to the mitochondrial membrane, such as Calcium Green-5N, reports this sudden increase in extra-mitochondrial Ca²⁺.

Methodology:

-

Sample and Reagent Preparation:

-

Use freshly isolated mitochondria (0.5 mg/mL) suspended in a CRC buffer (e.g., 250 mM sucrose, 10 mM Tris-MOPS, 10 µM EGTA, 5 mM pyruvate, 5 mM malate, pH 7.4).

-

Add the fluorescent Ca²⁺ indicator Calcium Green-5N (e.g., 1 µM) to the mitochondrial suspension.

-

-

CRC Measurement:

-

Place the mitochondrial suspension in the cuvette of a spectrofluorometer set to the appropriate excitation/emission wavelengths for the dye (e.g., 506 nm/531 nm for Calcium Green-5N).

-

After recording a stable baseline fluorescence, add sequential pulses of a known amount of CaCl₂ (e.g., 10 nmol) every 60-120 seconds.

-

Observe the fluorescence trace. Each Ca²⁺ pulse will cause a sharp increase in fluorescence, which will then decrease as the mitochondria sequester the calcium.

-

Continue adding Ca²⁺ pulses until a large, sustained increase in fluorescence is observed. This indicates massive Ca²⁺ release due to mPTP opening.

-

-

Data Analysis and Interpretation:

-

The Calcium Retention Capacity (CRC) is the total amount of Ca²⁺ added (in nmol) per mg of mitochondrial protein required to trigger the sustained fluorescence increase.

-

A higher CRC value indicates greater resistance to mPTP opening.

-

Causality Test: To investigate the role of mtCK, run parallel experiments in the presence of 20 mM creatine. An increase in CRC in the presence of creatine would demonstrate the protective effect of a functional mtCK system.[17] As a control, the addition of the mPTP inhibitor cyclosporin A should significantly increase the CRC.

-

Implications for Drug Development and Therapeutic Strategies

The central role of phosphocreatine in mitochondrial physiology makes the mtCK system an attractive target for therapeutic intervention in a range of pathologies characterized by impaired energy metabolism.

-

Heart Failure: In the failing heart, the PCr/ATP ratio is significantly reduced, and mtCK activity is impaired.[20] Strategies aimed at augmenting the mtCK system or increasing myocardial creatine levels could improve cardiac energetics and protect against ischemic injury.[19]

-

Neurodegenerative Diseases: Conditions like Parkinson's, Huntington's, and ALS are linked to mitochondrial dysfunction and bioenergetic failure.[3] Creatine supplementation has shown neuroprotective effects in preclinical models, likely by improving mitochondrial function, reducing ROS, and inhibiting mPTP-mediated cell death.[3]

-

Cancer: Many cancer cells upregulate mtCK to meet their high energy demands for rapid proliferation. Therefore, selective inhibition of mtCK is being explored as a novel therapeutic strategy to disrupt tumor metabolism and render cancer cells more susceptible to apoptosis.[21]

Conclusion

Phosphocreatine's function in mitochondrial physiology is far more intricate than that of a simple energy reserve. Through the elegant mechanism of the mtCK shuttle, it acts as a high-fidelity energy transport system and a sophisticated regulator of oxidative phosphorylation. Its role extends to the preservation of mitochondrial integrity, protecting against the catastrophic events of permeability transition and oxidative damage. The methodologies detailed herein provide a robust framework for researchers to further unravel the complexities of this system and to explore its vast therapeutic potential. A deeper understanding of the PCr-mitochondrial axis will undoubtedly pave the way for novel drug development strategies targeting the metabolic heart of cellular health and disease.

References

-

Schachter, J., Weiland, A., & De Tolosa, O. (2025, September 19). Protocol for quantifying extracellular and intracellular ATP from macrophages upon inflammasome activation using a luciferin-luciferase technique. STAR Protocols. Available at: [Link]

-

Drew, K. L., & Tildon, J. T. (n.d.). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

-

Griesbest, C., & Zala, D. (n.d.). Use of luciferase probes to measure ATP in living cells and animals. Nature. Available at: [Link]

-

Walsh, B., Tonkonogi, M., Söderlund, K., Hultman, E., & Sahlin, K. (2001). The role of phosphorylcreatine and creatine in the regulation of mitochondrial respiration in human skeletal muscle. The Journal of Physiology, 537(Pt 3), 971–978. Available at: [Link]

-

Saks, V., Fomethe, H., & Aliev, M. (n.d.). Role of the creatine/phosphocreatine system in the regulation of mitochondrial respiration. ResearchGate. Available at: [Link]

-

Creatine and Mitochondria: Powering Cellular Energy. (2026, January 26). Cymbiotika. Available at: [Link]

-

Rico-Sanz, J., & Zehnder, M. (2025, August 10). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: An in vivo 31P-MRS study of oral creatine ingestion. ResearchGate. Available at: [Link]

-

Long, J., Gao, F., & Zhang, Y. (2017). A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening. Journal of Biological Chemistry, 292(38), 15837–15847. Available at: [Link]

-

Perry, C. G. R., Kane, D. A., & Herbst, E. A. F. (2016). Modelling in vivo creatine/phosphocreatine in vitro reveals divergent adaptations in human muscle mitochondrial respiratory control by ADP after acute and chronic exercise. The Journal of Physiology, 594(20), 5967–5981. Available at: [Link]

-

Phosphocreatine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. (n.d.). BMG Labtech. Available at: [Link]

-

Pesta, D., & Gnaiger, E. (2012). High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. Methods in Molecular Biology, 810, 25–58. Available at: [Link]

-

Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production. Methods in Molecular Biology, 648, 245–258. Available at: [Link]

-

Schlattner, U., Tokarska-Schlattner, M., & Wallimann, T. (2006). Mitochondrial creatine kinase in human health and disease. Biochimica et Biophysica Acta, 1762(2), 164–180. Available at: [Link]

-

Gnaiger, E. (2012). High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. ResearchGate. Available at: [Link]

-

Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. (2025, November 12). Elabscience. Available at: [Link]

-

Whitson, J. A., et al. (2022). Mitochondrial Creatine Kinase Attenuates Pathologic Remodeling in Heart Failure. Circulation: Heart Failure, 15(2). Available at: [Link]

-

Principle of the luciferase reaction in luciferase‐based ATP assays. (n.d.). ResearchGate. Available at: [Link]

-

Stier, A., et al. (2024, October 4). Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry. Journal of Visualized Experiments, (204). Available at: [Link]

-

Kay, L., et al. (2000). Alteration in the control of mitochondrial respiration by outer mitochondrial membrane and creatine during heart preservation. Cardiovascular Research, 47(3), 542-552. Available at: [Link]

-

Dlasková, A., et al. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. International Journal of Molecular Sciences, 24(9), 7894. Available at: [Link]

-

Sant'Anna, R., et al. (2026, January 8). Uncompetitive Allosteric Inhibitor of Mitochondrial Creatine Kinase Prevents Binding and Release of Creatine by Stabilization of. bioRxiv. Available at: [Link]

-

Lygate, C. A., & Aksentijevic, D. (2016). The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury. Journal of Molecular and Cellular Cardiology, 92, 1-2. Available at: [Link]

-

Creatine Kinase (CK) Reagent Set. (n.d.). Pointe Scientific. Available at: [Link]

-

Dolder, M., et al. (2001). Mitochondrial creatine kinase in contact sites: interaction with porin and adenine nucleotide translocase, role in permeability transition and sensitivity to oxidative damage. Molecular and Cellular Biochemistry, 216(1-2), 41-54. Available at: [Link]

-

Oliver, I. T. (n.d.). A spectrophotometric method for the determination of creative phosphokinase and myokinase. SciSpace. Available at: [Link]

-

CKMT2 - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Jost, C. R., et al. (2002). Altered brain phosphocreatine and ATP regulation when mitochondrial creatine kinase is absent. Journal of Biological Chemistry, 277(52), 50182-50188. Available at: [Link]

-

Rehrer, C. W., et al. (1990). A method for quantitative measurement of mitochondrial creatine kinase in human skeletal muscle. Clinica Chimica Acta, 190(1-2), 123-134. Available at: [Link]

-

Bonilla, D. A., et al. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo), 12(1), 126-131. Available at: [Link]

-

Dolder, M., et al. (2003). Inhibition of the mitochondrial permeability transition by creatine kinase substrates. Requirement for microcompartmentation. Journal of Biological Chemistry, 278(20), 17760-17766. Available at: [Link]

-

Adhihetty, P. J., & Beal, M. F. (2008). Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases. Neuromolecular Medicine, 10(4), 265-280. Available at: [Link]

-

CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex. (2025, August 6). ResearchGate. Available at: [Link]

-

Tang, M., et al. (2025, November 28). Creatine Kinase Blockade Disrupts Energy Metabolism and Redox Homeostasis to Suppress Osteosarcoma Progression. International Journal of Molecular Sciences, 26(23), 6296. Available at: [Link]

-

Creatine Kinase (CK) Reagent Set. (n.d.). Pointe Scientific. Available at: [Link]

-

Targeting Creatine and Creatine Kinase in Cancer: Exploring Potential Therapeutic Strategies. (2025, June 24). QxMD. Available at: [Link]

-

He, J., & Lemasters, J. J. (2002). Regulation and pharmacology of the mitochondrial permeability transition pore. Journal of Molecular and Cellular Cardiology, 34(9), 1095-1111. Available at: [Link]

-

Dolder, M., et al. (2003). Inhibition of the Mitochondrial Permeability Transition by Creatine Kinase Substrates. PublicationsList.org. Available at: [Link]

-

Manual Procedure Creatine Kinase (CK). (n.d.). Medichem Middle East. Available at: [Link]

Sources

- 1. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]

- 7. assaygenie.com [assaygenie.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Modelling in vivo creatine/phosphocreatine in vitro reveals divergent adaptations in human muscle mitochondrial respiratory control by ADP after acute and chronic exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of phosphorylcreatine and creatine in the regulation of mitochondrial respiration in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Making sure you're not a bot! [helda.helsinki.fi]

- 15. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]

- 16. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. cell.com [cell.com]

- 22. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Measurement of Mitochondrial ROS Formation | Springer Nature Experiments [experiments.springernature.com]

Distinguishing Endogenous Bioenergetics from Exogenous Application: A Technical Guide to Creatine Phosphate and Phosphocreatine Sodium Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine phosphate is a pivotal molecule in cellular bioenergetics, acting as a rapid temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as muscle and brain. While the terms "creatine phosphate" and "phosphocreatine" are often used interchangeably to describe this endogenous molecule, the introduction of its synthesized salt form for clinical and research applications necessitates a precise distinction. This technical guide provides an in-depth analysis of the core differences between the native biomolecule, creatine phosphate, and its commercially produced form, phosphocreatine sodium salt. We will explore their distinct chemical identities, physiological roles versus pharmaceutical applications, and the analytical methodologies required for their accurate quantification. This document serves as a critical resource for researchers, clinicians, and drug development professionals to ensure conceptual clarity and methodological rigor in studies involving this high-energy phosphate compound.

Introduction: The Central Role of a High-Energy Phosphate

First isolated from muscle tissue in 1927, creatine phosphate (CP), or phosphocreatine (PCr), is a cornerstone of cellular energy metabolism.[1] It represents a rapidly mobilizable reserve of high-energy phosphate bonds, essential for the regeneration of adenosine triphosphate (ATP), the universal energy currency of the cell.[2][3] In tissues like the heart, brain, and skeletal muscle, where energy demands can increase dramatically and instantaneously, the creatine kinase (CK) enzyme system and its substrate, creatine phosphate, are indispensable for maintaining energy homeostasis.[1][3][4] The development of a stable, exogenous form—phosphocreatine sodium salt—has translated this fundamental physiological principle into therapeutic and research applications, from cardioprotection during ischemic events to a standard component in ATP-regenerating laboratory systems.[5][6] Understanding the distinction between the molecule as it functions in vivo and the salt form used as a reagent or drug is fundamental to its effective application.

Chemical Identity: From Endogenous Molecule to Stabilized Salt

The primary distinction lies in their chemical form and origin. "Creatine phosphate" or "phosphocreatine" refers to the phosphorylated creatine molecule as it exists and functions within the cell.[2] Conversely, "phosphocreatine sodium salt" is the synthetically produced, stabilized form used for administration and experimentation.[7][8]

The use of the sodium salt enhances the compound's stability and solubility in aqueous solutions, which is critical for its formulation as an intravenous drug or a reliable laboratory reagent.[4] This distinction is crucial, as the properties and handling of the pure compound differ from its salt form. For instance, various hydrated forms, such as the disodium salt tetrahydrate, are common commercial products.[9][10]

Table 1: Comparative Chemical and Physical Properties

| Property | Creatine Phosphate (Phosphocreatine) | Phosphocreatine Disodium Salt |

| Synonyms | Creatine phosphate (CP), PCr, Phosphorylcreatine | Creatine phosphate disodium salt, Neoton |

| Origin | Endogenous, synthesized within the cell | Exogenous, chemically synthesized |

| Typical Form | Zwitterionic in physiological pH | White, crystalline powder (often as a hydrate) |

| Molecular Formula | C₄H₁₀N₃O₅P | C₄H₈N₃O₅PNa₂ |

| Molar Mass | 211.11 g/mol | 255.08 g/mol (anhydrous) |

| CAS Number | 67-07-2 | 922-32-7, 19333-65-4 (hydrate), 71519-72-7 (tetrahydrate)[7][9][11][12] |

| Solubility | Moderate in water | Readily soluble in water[7] |

The Physiological Engine: The Phosphocreatine Shuttle

The primary function of endogenous creatine phosphate is to act as both a temporal and spatial energy buffer.[2][13] This is achieved through a mechanism known as the phosphocreatine shuttle, a critical system for energy transport in cells with high energy turnover.[14][15]

-

Energy Generation in Mitochondria : Within the mitochondrial intermembrane space, where ATP concentration is high from oxidative phosphorylation, mitochondrial creatine kinase (MtCK) catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine (PCr) and ADP.[1][16]

-

Diffusion to Cytosol : PCr, being smaller and more mobile than ATP, diffuses efficiently through the crowded cytoplasm to sites of high energy consumption, such as the myofibrils in muscle cells.[16][17]

-

Energy Utilization : At these sites, cytosolic creatine kinase isoforms (e.g., MM-CK at the myofibrils) catalyze the reverse reaction, transferring the phosphate group from PCr to ADP to rapidly regenerate ATP exactly where it is needed for processes like muscle contraction.[1][18]

-

Creatine Recycling : The resulting free creatine diffuses back to the mitochondria to be re-phosphorylated, completing the circuit.[17]

This shuttle ensures that ATP levels at the site of consumption are maintained, preventing localized energy depletion and buffering the cell against sudden energy demands.[2][16]

Exogenous Administration: Phosphocreatine Sodium Salt in Practice

Phosphocreatine sodium salt is the formulation used when administering the compound exogenously for therapeutic or research purposes.[5] Its primary clinical application is as a cardioprotective agent, marketed under trade names like Neoton.[6][19]

-

Cardioprotection : During cardiac ischemia (reduced blood flow), the supply of oxygen and nutrients to heart muscle cells is compromised, leading to a rapid decline in ATP levels.[6] Intravenous administration of phosphocreatine sodium salt provides an external pool of this high-energy compound, helping to maintain intracellular ATP levels, stabilize cell membranes, and reduce the extent of myocardial damage.[5][6][20] It is often used as an adjuvant therapy in conditions like acute myocardial infarction and in cardioplegic solutions during heart surgery.[5][19]

-

Research Applications : In the laboratory, phosphocreatine disodium salt is a key component of ATP-regenerating systems used in various biochemical assays.[21] For example, in in vitro motility assays or studies of ATP-dependent enzymes, this system (containing phosphocreatine, ADP, and creatine kinase) provides a steady supply of ATP, preventing its depletion over the course of the experiment.

-

Sports Performance : While creatine monohydrate is the well-known oral supplement used to boost endogenous creatine and phosphocreatine stores, phosphocreatine sodium salt has also been explored for its potential to enhance performance, though it is typically administered intravenously.[5][22]

The choice of the sodium salt is a pharmaceutical necessity. It ensures a stable, highly soluble product that can be accurately dosed and safely administered, typically through intravenous infusion.[6][23]

Analytical Methodologies for Quantification

Accurate quantification of creatine phosphate is critical for both physiological studies and quality control of pharmaceutical formulations. Due to the lability of the N-P bond, sample preparation and analytical methods must be carefully optimized. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.[24][25]

Workflow for HPLC Quantification of Creatine Phosphate

Detailed Protocol: Isocratic HPLC for Myocardial Tissue

This protocol is a synthesized example based on established methodologies for the quantification of high-energy phosphates.[24][26]

1. Reagents and Materials:

-

Perchloric Acid (PCA), 0.6 M, ice-cold

-

Potassium Carbonate (K₂CO₃), 3 M

-

Mobile Phase: 215 mM Potassium Phosphate Monobasic (KH₂PO₄), 2.3 mM Tetrabutylammonium Hydrogen Sulphate (TBAHS), 3.5% Acetonitrile. Adjust pH to 6.25.

-

Standards: Creatine Phosphate Disodium Salt, Creatine, ATP, ADP, AMP.

-

HPLC System with UV detector (206 nm) and a C18 reversed-phase column.

2. Sample Preparation (Critical Step):

-

Objective: To instantly halt metabolic activity and extract analytes while preventing degradation.

-

Procedure:

-

Excise tissue and immediately freeze-clamp using tongs pre-chilled in liquid nitrogen. This step is crucial to prevent the rapid breakdown of phosphocreatine.[24]

-

Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 0.6 M PCA. The acid denatures enzymes like creatine kinase. Adding a Ca²⁺ sequestering agent can further enhance recovery.[27]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and neutralize it by slowly adding 3 M K₂CO₃ until the pH reaches ~6.5. The formation of a KClO₄ precipitate will occur.

-

Centrifuge again to pellet the KClO₄ precipitate. The resulting supernatant is ready for analysis.

-

3. Chromatographic Analysis:

-

Objective: To achieve baseline separation of creatine phosphate from related compounds.

-

Procedure:

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Prepare a standard curve by making serial dilutions of the phosphocreatine sodium salt standard (e.g., ranging from LOQ to 6 µg/mL).[26]

-

Inject 20 µL of each standard and the prepared sample extracts.

-

Monitor the elution profile at 206 nm. Creatine phosphate is typically one of the earlier eluting peaks in this system.

-

4. Data Analysis and Validation:

-

Objective: To accurately quantify the analyte and confirm peak identity.

-

Procedure:

-

Integrate the peak area corresponding to creatine phosphate in both standards and samples.

-

Construct a linear regression from the standard curve (Peak Area vs. Concentration).

-

Calculate the concentration of creatine phosphate in the samples using the regression equation.

-

Peak Confirmation (Self-Validation): To unequivocally confirm the identity of the creatine phosphate peak, perform an enzymatic shift assay. Incubate a sample aliquot with creatine kinase, which will convert the creatine phosphate to creatine, causing the specific disappearance of the PCr peak and a corresponding increase in the creatine peak in a subsequent HPLC run.[27]

-

Conclusion

References

- Patsnap Synapse. (2024, July 17).

-

eScholarship, University of California. (n.d.). Introduction Creatine phosphate (CP). Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphocreatine. Retrieved from [Link]

- ResearchGate. (n.d.).

- Pernetti Sports Performance & Nutrition. (2023, August 23).

-

Home Sunshine Pharma. (n.d.). Creatine Phosphate Disodium Salt CAS 922-32-7. Retrieved from [Link]

- BUBS Naturals. (2025, December 11).

-

Wikipedia. (n.d.). Creatine phosphate shuttle. Retrieved from [Link]

- SCIENCE & INNOVATION International Scientific Journal. (2024, April 4).

- Cymbiotika. (2026, January 7).

- Cymbiotika. (2026, January 12).

-

G-Biosciences. (n.d.). Creatine phosphate, disodium salt tetrahydrate. Retrieved from [Link]

-

Sorachim SA. (n.d.). Phosphocreatine disodium salt tetrahydrate. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). Phosphocreatine sodium. Retrieved from [Link]

- McMahon, P. M., & Lutz, P. L. (1984). Determination of creatine phosphate levels in brain tissue by isocratic reverse-phase, ion-paired high-performance liquid chromatography. Analytical Biochemistry, 138(1), 252-254.

-

Inxight Drugs. (n.d.). PHOSPHOCREATINE SODIUM. Retrieved from [Link]

- van der Vusse, G. J., et al. (1988). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. Journal of Molecular and Cellular Cardiology, 20(5), 447-455.

- Xie, Z., et al. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research, 15(1), 119-130.

- Li, W., et al. (2014). Simultaneous Determination of Creatine Phosphate, Creatine and 12 Nucleotides in Rat Heart by LC-MS/MS.

- Google Patents. (n.d.). CN103172661A - Preparation method of phosphocreatine disodium salt.

- BUBS Naturals. (2025, December 15). Creatine Monohydrate vs.

- Google Patents. (n.d.). CN101492470B - Synthesis of phosphocreatine disodium salt.

-

Patsnap. (n.d.). Preparation technique for sodium phosphocreatine freeze-dried injection. Retrieved from [Link]

- Patsnap Synapse. (2024, June 14).

- JSciMed Central. (2023, December 3).

-